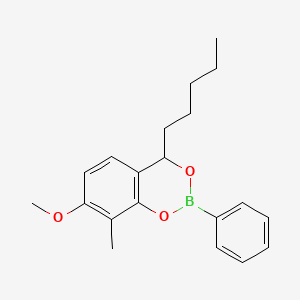
7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine is a complex organic compound that belongs to the class of benzodioxaborinines. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, a pentyl chain, and a phenyl ring. The presence of the boron atom within the dioxaborinine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine typically involves the formation of the benzodioxaborinine ring through a series of organic reactions. One common method involves the reaction of a phenylboronic acid derivative with a suitable diol under acidic conditions to form the dioxaborinine ring. The methoxy and methyl groups can be introduced through alkylation reactions, while the pentyl chain can be added via a Grignard reaction or similar organometallic coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the coupling reactions, and purification steps such as chromatography or recrystallization are used to isolate the final product.
化学反应分析
Types of Reactions
7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing ring to other boron derivatives.
Substitution: The methoxy, methyl, and pentyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and catalysts.
作用机制
The mechanism of action of 7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine involves its interaction with molecular targets such as enzymes or receptors. The boron atom within the dioxaborinine ring can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity.
Methoxyphenylboronic Acid: Contains a methoxy group, similar to the target compound.
Methylphenylboronic Acid: Contains a methyl group, similar to the target compound.
Uniqueness
7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine is unique due to the combination of its functional groups and the presence of the dioxaborinine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
647008-13-7 |
|---|---|
分子式 |
C20H25BO3 |
分子量 |
324.2 g/mol |
IUPAC 名称 |
7-methoxy-8-methyl-4-pentyl-2-phenyl-4H-1,3,2-benzodioxaborinine |
InChI |
InChI=1S/C20H25BO3/c1-4-5-7-12-19-17-13-14-18(22-3)15(2)20(17)24-21(23-19)16-10-8-6-9-11-16/h6,8-11,13-14,19H,4-5,7,12H2,1-3H3 |
InChI 键 |
PHPJFWABFYYEOT-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C2=C(O1)C(=C(C=C2)OC)C)CCCCC)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


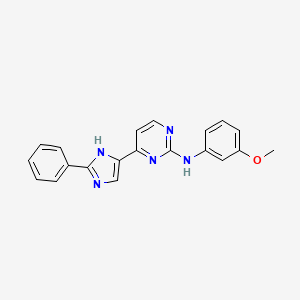
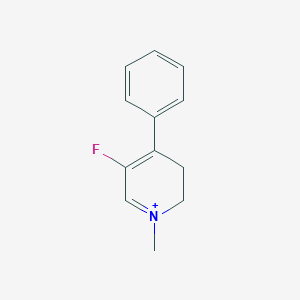
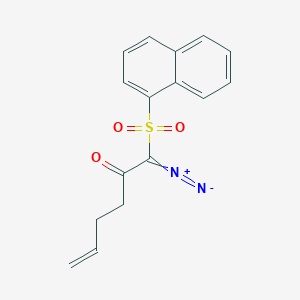
![2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]-](/img/structure/B12596698.png)
![2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole](/img/structure/B12596706.png)
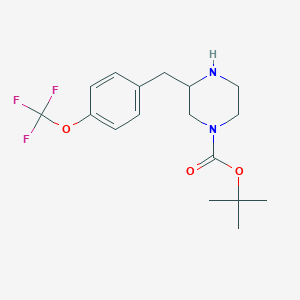
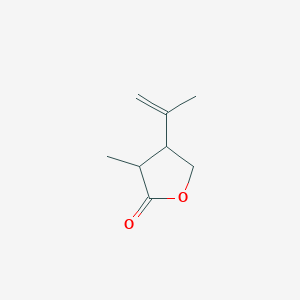
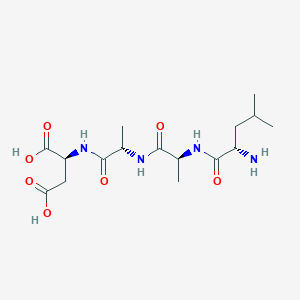

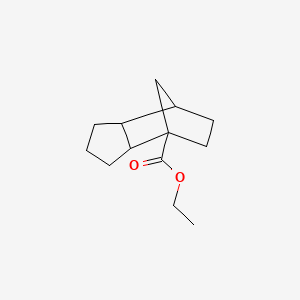
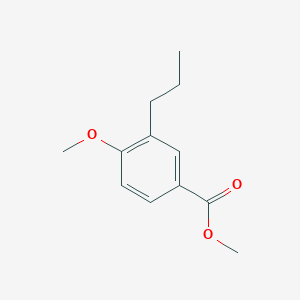
![Acetamide,N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12596761.png)


